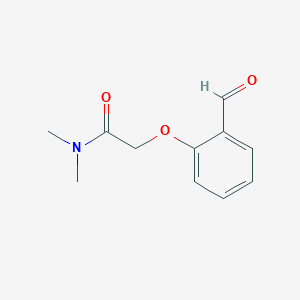
2-(2-formylphenoxy)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-formylphenoxy)-N,N-dimethylacetamide” is a chemical compound with the empirical formula C11H13NO3 . It is a solid substance . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of mononuclear Co(II) complexes were synthesized using ligands derived from a hexadentate Schiff base family, originating from the condensation of (2-formylphenoxy)acetic acid with various diamines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(COC1=C(C=CC=C1)C=O)N(C)C . This indicates that the compound contains a carbonyl group (C=O), an ether group (C-O-C), and a dimethylamine group (N©C). Chemical Reactions Analysis
The compound has been used in the synthesis of Co(II) complexes . These complexes were found to behave as field-induced single-molecule magnets, characterized by a substantial negative axial zero-field splitting D-parameter and spin reversal energetic barrier Ueff .Aplicaciones Científicas De Investigación
Gas Separation Applications
- Poly(ether imide)s Thin Films : Utilized in the fabrication of transparent and organo-soluble poly(ether imide)s thin films for gas separation. The process involves nucleophilic substitution reactions in N,N′-dimethylacetamide, offering excellent solubility, film quality, and thermal stability, making these materials suitable for high-performance gas separation membranes (Dinari, Ahmadizadegan, & Asadi, 2015).
Chemical Synthesis and Characterization
- IR Carbonyl Band Intensity Studies : Investigated for hydrogen-bonding ability in complex formation with phenols, providing insights into chemical interactions and molecular structures (Malathi, Sabesan, & Krishnan, 2004).
- Formylation of 2-(Dibromomethyl)-6,11-diphenyl-5,12-naphthacenequinone : Demonstrated an efficient method for the formylation of organic compounds using N,N-dimethylacetamide as both the formylating agent and solvent (Wang et al., 2011).
Medicinal and Biological Research
- Synthesis of 2'-O-aryluridine Derivatives : Played a role in the development of new methods for synthesizing 2'-O-aryluridines, which have potential medicinal applications (Oeda et al., 2009).
- Sulfamoylation of a Hydroxyl Group : Used as a solvent in the sulfamoylation reaction of hydroxyl groups, contributing to advancements in the synthesis of medically relevant compounds (Okada, Iwashita, & Koizumi, 2000).
Polymer Science and Material Engineering
- Synthesis of N-Methylated copoly(imide amide)s : Instrumental in the development of N,N′-dimethylated diamines for the production of poly(imide amide)s with enhanced thermal stability and desirable molecular properties (Irvin et al., 1996).
- Polycondensation Reactions : Facilitated direct polycondensation reactions in polymer synthesis, significantly improving the reaction efficiency and yielding high-molecular-weight copolyesters (Higashi, Yamada, & Hoshio, 1984).
Chemistry and Material Science
- Chemoselective Acetylation in Antimalarial Drug Synthesis : Used in the chemoselective monoacetylation of amino groups for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis (Magadum & Yadav, 2018).
- Synthesis and Characterization of Novel Compounds : Essential in the synthesis and characterization of diverse chemical compounds and complexes, contributing to a better understanding of molecular structures and properties (Sitran et al., 1986).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It has been suggested that the compound has potential antiviral properties . Molecular docking studies indicated a good binding affinity of the compound for the SARS-CoV-2 target protein 6NUS , suggesting that it could potentially interact with viral proteins.
Mode of Action
Based on its potential antiviral properties, it is plausible that the compound interacts with its target proteins, possibly inhibiting their function and thus preventing the virus from replicating or infecting cells .
Result of Action
Given its potential antiviral properties, it may inhibit viral replication or prevent the virus from infecting cells
Propiedades
IUPAC Name |
2-(2-formylphenoxy)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)11(14)8-15-10-6-4-3-5-9(10)7-13/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEPAQUIZIHKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Acetylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2810688.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2810691.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2810692.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)
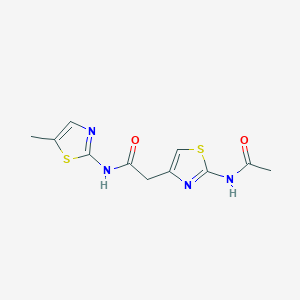
![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)
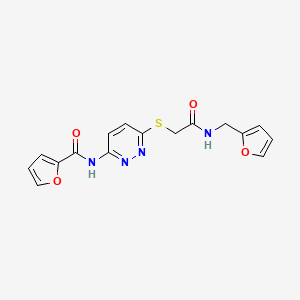
![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)
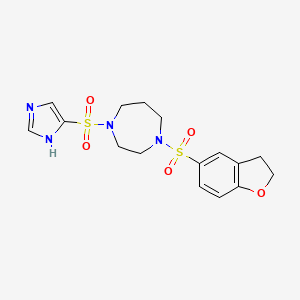
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2810701.png)
![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)
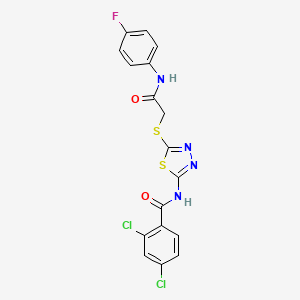
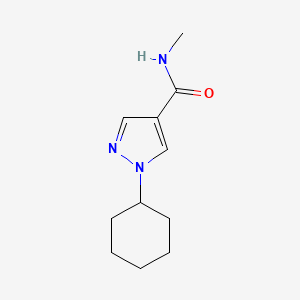
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)